

Crystal Structure of Diallyl Terephthalate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diallyl terephthalate*

Cat. No.: *B044613*

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An extensive search of publicly available scientific literature and crystallographic databases has revealed no experimentally determined crystal structure for **diallyl terephthalate**.

While comprehensive chemical and physical properties, as well as synthesis methods for **diallyl terephthalate**, are well-documented in various chemical databases and by commercial suppliers, the specific arrangement of its atoms in a crystalline solid—its crystal structure—does not appear to have been published in the scientific literature.

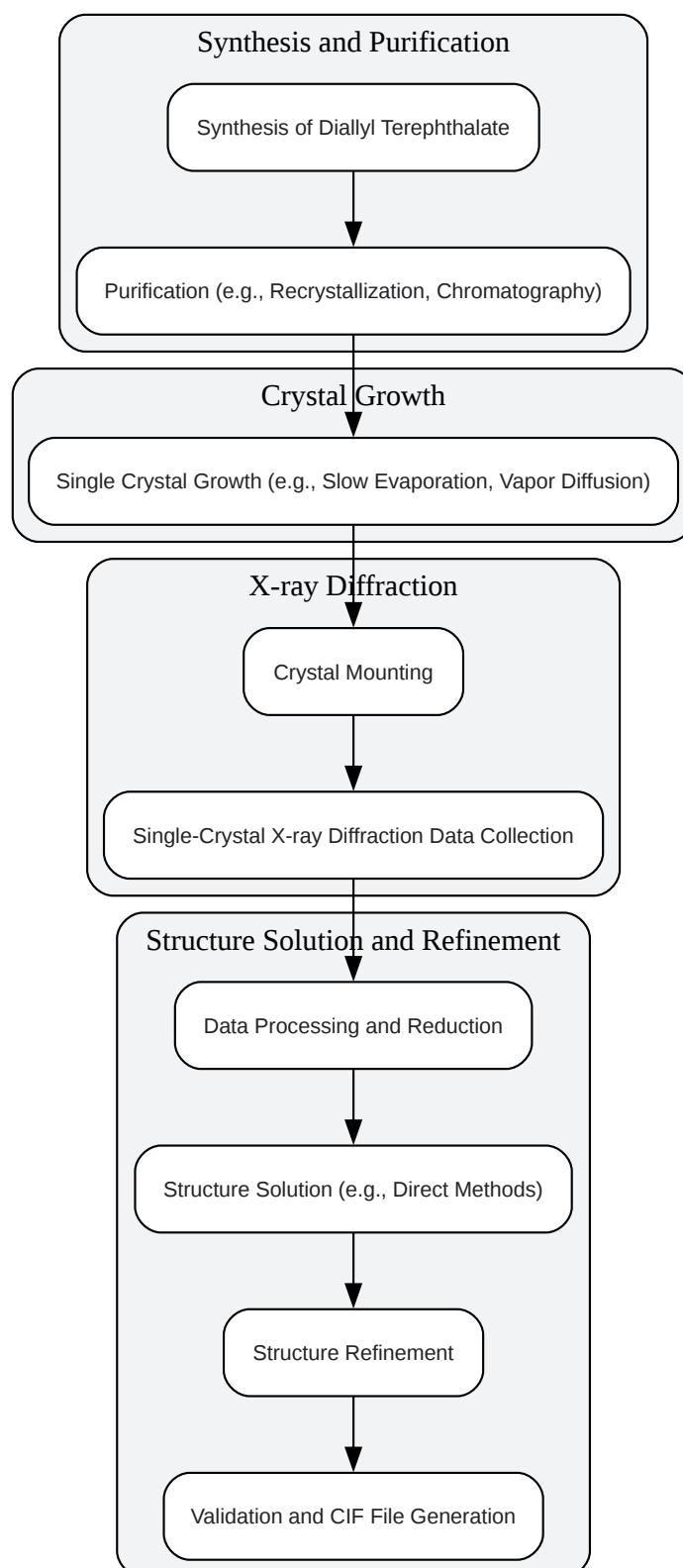
This guide, therefore, cannot provide the detailed crystallographic data and experimental protocols as initially requested. The core requirement of summarizing quantitative data such as unit cell parameters, bond lengths, and angles is contingent on the availability of a solved crystal structure. Similarly, the detailed experimental protocols for its specific structure determination via techniques like single-crystal X-ray diffraction are not available.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the general methodologies and theoretical workflow that would be employed to determine the crystal structure of a compound like **diallyl terephthalate**.

Hypothetical Experimental Workflow for Crystal Structure Determination

The process of determining a novel crystal structure, such as that of **diallyl terephthalate**, would typically follow a well-established experimental pipeline. This workflow is visualized in

the diagram below.



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Figure 1: A generalized experimental workflow for the determination of a small molecule crystal structure.

Detailed Methodologies for Key Experiments

Should a researcher undertake the task of determining the crystal structure of **diallyl terephthalate**, the following experimental protocols would be representative of the standard procedures.

Synthesis and Purification

The initial step involves the synthesis of high-purity **diallyl terephthalate**. A common method is the esterification of terephthalic acid with allyl alcohol. The resulting product would then be rigorously purified, typically by recrystallization from a suitable solvent or by column chromatography, to remove any impurities that could hinder the growth of high-quality single crystals.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a compound like **diallyl terephthalate**, which is a liquid at room temperature, crystallization would need to be performed at sub-ambient temperatures. Techniques such as slow evaporation of a solution in an appropriate solvent, or vapor diffusion, would be employed in a controlled temperature environment. The goal is to obtain a single, defect-free crystal with dimensions typically in the range of 0.1 to 0.5 mm.

Single-Crystal X-ray Diffraction

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, often to liquid nitrogen temperatures (around 100 K), to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is processed to yield a set of structure factors. The phase problem is then solved using computational methods, such as direct methods or Patterson methods, to generate an

initial electron density map of the unit cell. From this map, the positions of the atoms can be determined.

The initial atomic model is then refined against the experimental data. This is an iterative process where the atomic coordinates and their displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor. The final, validated structure is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Conclusion

While a detailed technical guide on the experimentally determined crystal structure of **diallyl terephthalate** cannot be provided at this time due to the absence of published data, the methodologies outlined above represent the standard approach for such a determination. Researchers interested in this specific crystal structure would need to perform these experiments to generate the data required for a comprehensive analysis. The availability of such data in the future would be a valuable contribution to the fields of materials science and chemical crystallography.

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